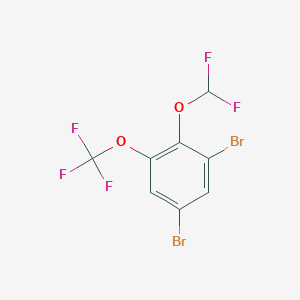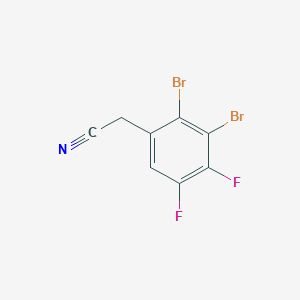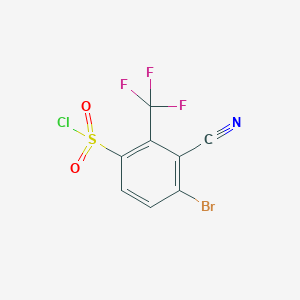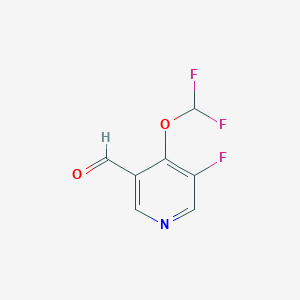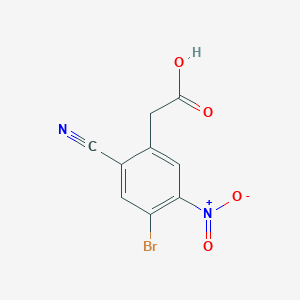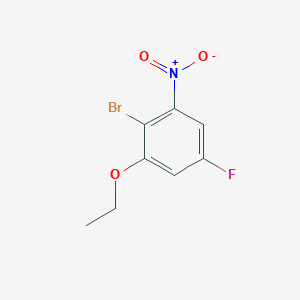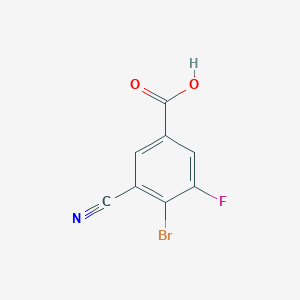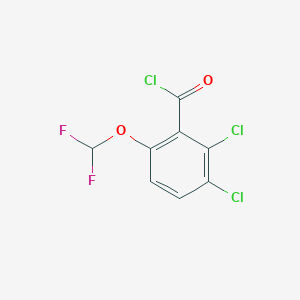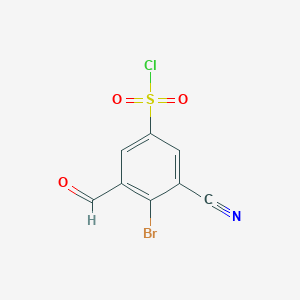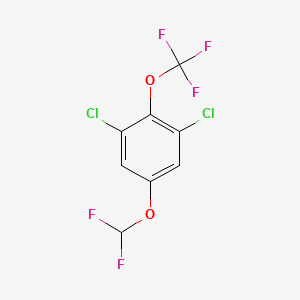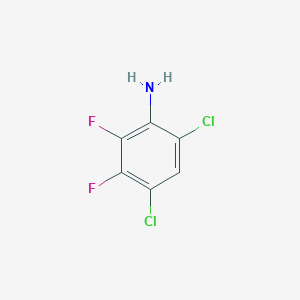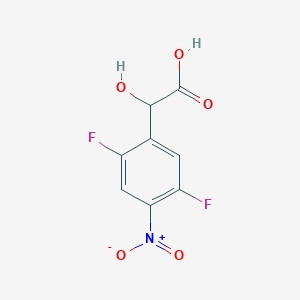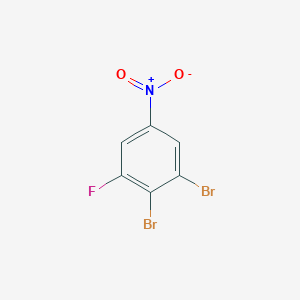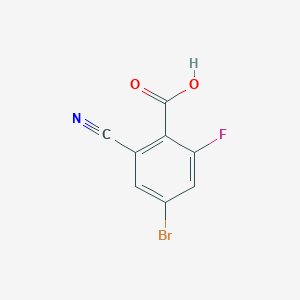![molecular formula C10H13BrN2 B1410537 N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine CAS No. 1564790-07-3](/img/structure/B1410537.png)
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine (5-BP-MCB) is a cyclobutanamine derivative with a bromopyridin-3-ylmethyl substituent at the N-position. It is a relatively new compound, first synthesized in 2020 by a team of Japanese researchers. 5-BP-MCB has been studied for its potential as a therapeutic agent and as a tool for studying biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Toxicity Assessment
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine and its derivatives have been studied for their synthesis and toxicity assessment. One study evaluated the toxicity of 3-oxobutanamide derivatives, including this compound, using human lymphocytes and isolated mitochondria. It was found that these compounds exhibited low toxicity at lower concentrations but increased toxicity at higher concentrations. A particular focus was on the toxicity of compounds with bromine substituents, which showed marked cellular and mitochondrial toxicity (Razzaghi-Asl et al., 2017).
Oxidant Properties and Vitamin Influence
Another research angle explored the impact of derivatives of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine on oxidant properties and vitamin levels in rats. A study synthesized novel compounds and assessed their effects on serum vitamins A, E, C, selenium, and malondialdehyde levels. The results indicated that these compounds could induce severe stress and increase free radicals (Karatas et al., 2006).
Analytical Characterization and Identification
The compound's derivatives have also been the subject of studies focused on analytical characterization and identification. For example, a study presented the identification and synthesis of a research chemical structurally related to N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine, exploring its potential pharmacological activities (McLaughlin et al., 2016).
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-12-7-9)6-13-10-2-1-3-10/h4-5,7,10,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXZLJWSHJNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



